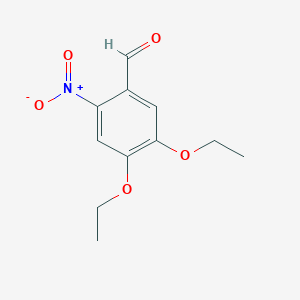
4,5-Diethoxy-2-nitrobenzaldehyde
Cat. No. B8753677
M. Wt: 239.22 g/mol
InChI Key: XBGBTVDXFCUYBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06476264B2
Procedure details


2.13 ml of fuming nitric acid were added within 30 minutes to a solution, cooled to −30° C. of 10 g of 3,4-diethoxybenzaldehyde in 185 ml of 1,2-dichloroethane. Subsequently, the reaction mixture was left to warm to 0° C. and was poured on to ice. The product was isolated by extraction. There were obtained 12.06 g of 4,5-diethoxy-2-nitro-benzaldehyde.



Identifiers


|
REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[CH2:5]([O:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][C:15]=1[O:16][CH2:17][CH3:18])[CH:11]=[O:12])[CH3:6]>ClCCCl>[CH2:17]([O:16][C:15]1[C:8]([O:7][CH2:5][CH3:6])=[CH:9][C:10]([CH:11]=[O:12])=[C:13]([N+:1]([O-:4])=[O:2])[CH:14]=1)[CH3:18]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.13 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC=1C=C(C=O)C=CC1OCC
|
|
Name
|
|
|
Quantity
|
185 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
Subsequently, the reaction mixture was left
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was poured on to ice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was isolated by extraction
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC1=CC(=C(C=O)C=C1OCC)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12.06 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
